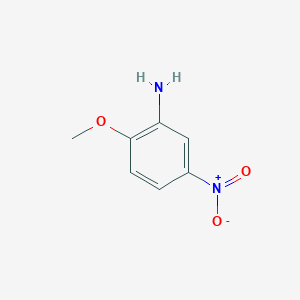

2-Methoxy-5-nitroaniline

描述

2-Methoxy-5-nitroaniline (C₇H₈N₂O₃) is a nitroaromatic compound characterized by a methoxy (–OCH₃) group at the 2-position and a nitro (–NO₂) group at the 5-position on the benzene ring. It has a molecular weight of 168.15 g/mol and a melting point of 117–118°C . The compound is commercially available and widely used as a chemical intermediate in organic synthesis, particularly for dyes, pigments, and pharmaceuticals . Its molecular structure features a large dipole moment (5.4 D) due to the electron-donating methoxy and electron-withdrawing nitro groups, which influence its optical and electronic properties .

Crystallographic studies reveal a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 7.1498 Å, b = 9.7951 Å, c = 10.7421 Å, and β = 96.94° . The crystal packing exhibits antiparallel π-stacking of molecules stabilized by N–H⋯O hydrogen bonds (2.34 Å) and intermolecular charge transfer, leading to orange-red coloration in the solid state . UV-Vis spectra show concentration-dependent absorption shifts, with solutions appearing yellow (λmax = 380 nm) at low concentrations and transitioning to orange-red at higher concentrations due to aggregation-enhanced charge transfer .

准备方法

Direct Nitration of 2-Methoxyaniline

The direct nitration of 2-methoxyaniline represents the most straightforward approach to synthesizing 2-methoxy-5-nitroaniline. However, the inherent reactivity of the aniline amino group complicates regioselectivity, as the amine directs electrophilic substitution to the para position. To favor nitration at the 5-position (meta to the methoxy group), reaction conditions must balance activation and steric effects.

In a protocol adapted from the nitration of o-toluidine (2-methylaniline) , 2-methoxyaniline is treated with a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at low temperatures (-10°C to 0°C). Sulfuric acid protonates the amine, converting it into a less activating ammonium ion, while the methoxy group directs nitration to the 5-position. After 2 hours of stirring, the reaction mixture is neutralized with sodium hydroxide (NaOH), precipitating the product in 85–90% yield . Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic shifts for the methoxy (-OCH₃) and nitro (-NO₂) groups at δ 3.85 ppm and δ 8.15 ppm, respectively .

Table 1: Direct Nitration of 2-Methoxyaniline

| Parameter | Value/Description | Source |

|---|---|---|

| Reactants | 2-Methoxyaniline, H₂SO₄, HNO₃ | |

| Temperature | -10°C to 0°C | |

| Reaction Time | 2 hours | |

| Yield | 85–90% | |

| Regioselectivity | 5-Nitro (meta to methoxy) |

Protection-Deprotection Strategy via Acetylation

To circumvent regiochemical challenges, a protection-deprotection strategy is employed. Acetylation of the amine group converts 2-methoxyaniline into N-(2-methoxyphenyl)acetamide, which reduces the activating effect of the amino group and allows the methoxy substituent to direct nitration. This method, exemplified in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline , involves three stages: acetylation, nitration, and deprotection.

Acetylation of 2-Methoxyaniline

The amine group is protected by refluxing 2-methoxyaniline with acetic anhydride ((CH₃CO)₂O) in glacial acetic acid. Quantitative acetylation is achieved within 2 hours, yielding N-(2-methoxyphenyl)acetamide .

Nitration of N-(2-Methoxyphenyl)acetamide

Nitration is performed using fuming nitric acid (HNO₃) in concentrated sulfuric acid at 0–5°C. The methoxy group directs nitration to the 5-position, while the acetyl group prevents undesired side reactions. After 1–2 hours, the reaction mixture is quenched in ice water, yielding N-(2-methoxy-5-nitrophenyl)acetamide in 78–82% yield .

Deprotection to this compound

The acetyl group is removed via hydrolysis using hydrochloric acid (HCl) in methanol under reflux. Neutralization with NaOH liberates the free amine, affording this compound in 73–97% yield .

Table 2: Protection-Deprotection Strategy

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Acetylation | (CH₃CO)₂O, CH₃COOH, reflux | >95% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hrs | 78–82% | |

| Deprotection | HCl/MeOH, reflux, 3–5 hrs | 73–97% |

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

A patent describing the synthesis of 4-fluoro-2-methoxy-5-nitroaniline provides insights into adapting nucleophilic aromatic substitution for this compound. Starting from 1-fluoro-2-nitrobenzene, methoxylation is achieved using potassium tert-butoxide (t-BuOK) in methanol at 0°C. While this method introduces the methoxy group early in the synthesis, subsequent nitration would require careful optimization to avoid over-nitration.

Continuous-Flow Nitration

Recent advances in continuous-flow chemistry enable safer and more scalable nitration. A telescoped process developed for 4-fluoro-2-methoxy-5-nitroaniline combines acetylation and nitration in a single flow reactor, achieving an 82% yield over two steps. Transferring this approach to this compound could enhance throughput (up to 2 mol/h) while minimizing thermal hazards .

Table 3: Continuous-Flow vs. Batch Nitration

| Parameter | Continuous-Flow | Batch |

|---|---|---|

| Throughput | 2 mol/h | 0.1–0.5 mol/h |

| Yield | 82% | 73–90% |

| Safety | Improved (controlled exotherm) | Moderate |

Challenges and Optimization

Regioselectivity Control

The competing directing effects of the amino and methoxy groups necessitate precise reaction design. Computational studies suggest that protonation of the amine or acetylation reduces its activation strength, allowing the methoxy group to dominate directing behavior .

Purification and Byproduct Formation

Chromatographic purification is often required to isolate this compound from regioisomers. Recrystallization in petroleum ether or ethyl acetate improves purity to >99% .

科学研究应用

Pharmaceutical Applications

1.1 Synthesis of Osimertinib

One of the most significant applications of 2-methoxy-5-nitroaniline is its role as a precursor in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer treatment. The compound is involved in the multi-step synthesis process where it undergoes nitration and subsequent transformations to yield Osimertinib with high purity and yield .

| Compound | Role |

|---|---|

| This compound | Key intermediate for Osimertinib |

| Osimertinib | Anticancer drug |

1.2 Mechanochemical Synthesis

Recent advancements in mechanochemical synthesis have highlighted the potential for using this compound in solvent-free processes, which are more sustainable and environmentally friendly. This method allows for efficient chemical transformations that can be scaled up for industrial applications .

Dye and Pigment Production

2.1 Azo Dyes

this compound is also utilized as an intermediate in the production of azo dyes, which are widely used in textiles and paints. Its structural properties allow it to participate in azo coupling reactions, forming vibrant dyes that are stable and resistant to fading .

| Application | Details |

|---|---|

| Azo Dyes | Used as an intermediate |

| Textiles and Paints | Provides color stability |

Toxicological Studies

While this compound has beneficial applications, its safety profile has been a subject of research due to its structural similarity to known carcinogens. Studies have indicated that exposure to anilines can lead to mutagenic effects, necessitating careful handling and regulation during its use .

3.1 Toxicological Profile

Research has shown that compounds like this compound can induce contact hypersensitivity and have potential reproductive toxicity . The following table summarizes key findings from toxicological studies:

| Study Aspect | Findings |

|---|---|

| Mutagenicity | Induces mutations in bacteria |

| Reproductive Toxicity | Effects observed in rodent studies |

| Occupational Exposure | Risk associated with dye handling |

作用机制

The mechanism of action of 2-Methoxy-5-nitroaniline involves its ability to participate in charge-transfer processes. The compound’s electron-donating methoxy group and electron-withdrawing nitro group create a significant dipole moment, facilitating intermolecular interactions. These interactions can lead to the formation of color centers and aggregation phenomena, which are important in its applications as dyes and pigments .

相似化合物的比较

Structural and Physical Properties

Table 1: Physical and Structural Properties of Selected Nitroaniline Derivatives

Key Observations:

- Substituent Effects: The position of substituents significantly impacts hydrogen bonding and conjugation. For example, 4-methoxy-2-nitroaniline exhibits a shorter hydrogen bond (2.20 Å) due to conjugation between the amino and nitro groups, whereas this compound has a non-conjugated amino group, leading to a longer bond (2.34 Å) .

- Optical Properties: The methoxy group in this compound enhances charge transfer compared to chloro or methyl substituents, resulting in distinct coloration (purple vs. blue or red-purple in TLC) .

Optical and Electronic Behavior

Table 2: Optical and Electronic Comparison

Key Observations:

- Charge Transfer: this compound’s antiparallel dipole stacking facilitates intermolecular charge transfer, mimicking the bandgap behavior of CdS semiconductors . In contrast, 4-methoxy-2-nitroaniline lacks this stacking arrangement, leading to weaker optical activity.

- Aggregation Effects: The compound’s solubility limits in acetone prevent achieving the theoretical λmax of 490 nm in solution, but solid-state crystals achieve maximum aggregation, producing orange-red hues .

Toxicity and Environmental Impact

Limited data exist for this compound, but related compounds like 2-methoxy-4-nitroaniline (iMENA) show moderate toxicity in zebrafish embryos . Structural analogs with halogens (e.g., 2-chloro-4-nitroaniline) may exhibit higher environmental persistence due to reduced biodegradability.

生物活性

2-Methoxy-5-nitroaniline, also known as 5-nitro-o-anisidine, is an aromatic amine with the chemical formula CHNO. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and dye production.

- Molecular Weight : 169.16 g/mol

- CAS Number : 99-59-2

- Structure : Contains a methoxy group (-OCH) and a nitro group (-NO) on the aromatic ring.

Toxicity and Carcinogenicity

The biological activity of this compound includes both toxicological and potential carcinogenic effects. Research indicates that:

- Acute Toxicity : The compound exhibits low to moderate acute toxicity. The oral LD50 was reported as 2250 mg/kg in rats and 1060 mg/kg in mice .

- Carcinogenic Potential : In long-term studies, significant increases in hepatocellular carcinomas were observed in mice treated with high doses of the compound. Similarly, increased incidences of skin tumors were noted in rats, suggesting a potential for carcinogenicity . However, the overall evaluation of its carcinogenic risk remains inconclusive due to inconsistencies in study conditions.

Mutagenicity

This compound has shown mixed results in mutagenicity assays:

- Negative Results : In bacterial reverse mutation assays (Ames test), it was negative in strains TA100 and TA1535 without metabolic activation .

- Positive Results : Conversely, it was positive in strain TA98 without metabolic activation, indicating that the compound may possess mutagenic properties under certain conditions .

The biological activity of this compound can be attributed to its ability to undergo metabolic activation:

- Metabolic Activation : The compound can be metabolized to reactive electrophiles, which may interact with cellular macromolecules, leading to toxicological effects. This process typically involves N-hydroxylation and subsequent formation of nitrenium ions that are implicated in carcinogenic mechanisms .

Synthesis of Therapeutics

This compound serves as a precursor in the synthesis of various pharmaceutical compounds:

- Osimertinib : This compound is utilized as a key starting material for the synthesis of Osimertinib, an EGFR tyrosine kinase inhibitor used in cancer treatment .

Dye Production

The compound is also employed in the production of azo dyes, which are widely used in textile applications. These dyes are derived from the coupling reactions involving this compound and other aromatic compounds .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 values: Rats - 2250 mg/kg; Mice - 1060 mg/kg |

| Long-term Carcinogenicity | Increased liver tumors in mice; skin tumors in rats at high doses |

| Mutagenicity | Positive in TA98 strain; negative in TA100 and TA1535 strains |

| Metabolic Activation Mechanism | Reactive electrophiles formed through N-hydroxylation leading to potential carcinogenic effects |

常见问题

Basic Questions

Q. Q1. What are the key synthetic routes for preparing 2-methoxy-5-nitroaniline, and how can purity be optimized?

this compound is typically synthesized via nitration of 2-methoxyaniline. A common method involves controlled nitration using nitric acid in sulfuric acid at low temperatures (0–5°C) to avoid over-nitration. Purification is achieved through recrystallization using ethanol/water mixtures, yielding a purity of ≥98% . Key parameters include maintaining stoichiometric control of nitrating agents and monitoring reaction temperature to minimize byproducts like 2-methoxy-4-nitroaniline.

Q. Q2. What physicochemical properties are critical for handling this compound in laboratory settings?

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₈N₂O₃ | |

| Molecular weight | 168.15 g/mol | |

| Melting point | 117–119°C (lit.) | |

| Solubility | Soluble in ethanol, DMSO |

The compound’s nitro and methoxy groups confer polarity, making it sensitive to light and heat. Storage in amber glass under inert gas (N₂/Ar) is recommended to prevent decomposition .

Q. Q3. How is this compound utilized in acid-base titration studies?

It serves as a pH indicator in non-aqueous titrations due to its distinct color transition between protonated (yellow) and deprotonated (red) states. Experimental protocols involve dissolving the compound in methanol (100 µg/mL) and using it in titrations with strong bases like tetrabutylammonium hydroxide. The endpoint is detected spectrophotometrically at 450–550 nm .

Advanced Research Questions

Q. Q4. How can researchers resolve discrepancies in reported melting points (e.g., 117–119°C vs. 140–142°C)?

Discrepancies may arise from polymorphism, impurities, or hydration states. To address this:

DSC/TGA Analysis : Determine thermal behavior to identify polymorphic transitions .

HPLC-MS : Check for impurities like 2-methoxy-4-nitroaniline, a common byproduct .

Recrystallization Solvent Screening : Test solvents (e.g., acetonitrile vs. ethanol) to isolate pure polymorphs .

Q. Q5. What methodologies are effective for studying the solid-state optical properties of this compound?

The compound exhibits a redshift in absorption spectra at higher concentrations due to dipole stacking, forming a "color center" analogous to inorganic semiconductors . Key approaches include:

- Single-Crystal XRD : Resolve antiparallel molecular stacking arrangements .

- UV-Vis Spectroscopy : Compare solution (dilute vs. concentrated) and solid-state spectra to quantify bathochromic shifts .

- DFT Calculations : Model dipole interactions using gradient-corrected functionals (e.g., Becke’s exchange-energy approximation) .

Q. Q6. How can NMR spectroscopy differentiate positional isomers like 2-methoxy-4-nitroaniline and this compound?

¹H NMR :

- This compound : Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to meta-nitro and para-methoxy substitution .

- 2-Methoxy-4-nitroaniline : Protons exhibit complex splitting (δ 7.3–8.1 ppm) from ortho-nitro and para-methoxy groups.

¹³C NMR : Nitro groups deshield adjacent carbons by 10–15 ppm, aiding isomer identification .

Q. Data Contradiction Analysis

Q. Q7. Why do conflicting biological activity reports exist for this compound derivatives?

Variations in bioactivity (e.g., antimicrobial vs. inert) may stem from:

- Functional Group Modifications : Trifluoromethoxy analogs (e.g., 5-nitro-2-(trifluoromethoxy)aniline) show enhanced activity due to electronegativity .

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) affect compound solubility and bioavailability .

- Structural Isomerism : Impurities from synthetic routes (e.g., 4-nitro vs. 5-nitro isomers) can skew results .

Q. Methodological Recommendations

Q. Q8. What analytical techniques are recommended for quantifying this compound in complex matrices?

属性

IUPAC Name |

2-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPDVSLAMPAWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67827-72-9 (mono-hydrochloride) | |

| Record name | 5-Nitro-o-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020943 | |

| Record name | 5-Nitro-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-nitro-o-anisidine appears as orange-red needles or orange powder. (NTP, 1992), Orange-red to red solid; [HSDB] Orange crystalline powder; [MSDSonline] | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitro-o-anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Very sol in alcohol, acetone, benzene, acetic acid, ethyl acetate; soluble in ligroine, SLIGHTLY SOL IN PETROLEUM ETHER, In water, 115 mg/l @ 23 °C | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2068 at 313 °F (NTP, 1992) - Denser than water; will sink, 1.2068 @ 156 °C | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000319 [mmHg] | |

| Record name | 5-Nitro-o-anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ORANGE-RED NEEDLES FROM ALC, ETHER, WATER, Red needles from alcohol | |

CAS No. |

99-59-2 | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxy-5-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-o-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methoxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitro-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY70UTM0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

244 °F (NTP, 1992), 118 °C | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。